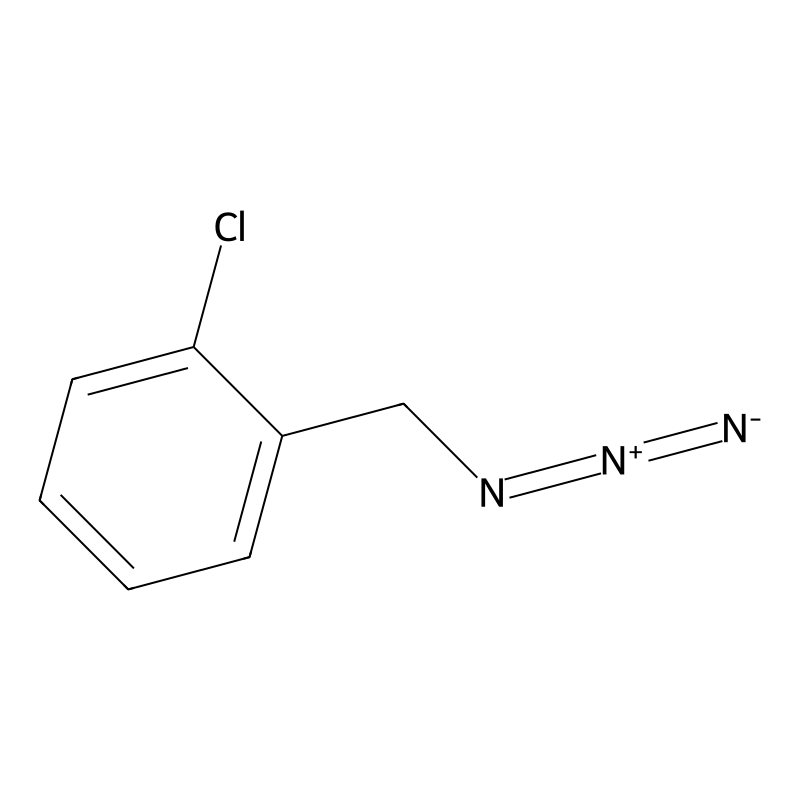1-(Azidomethyl)-2-chlorobenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-(Azidomethyl)-2-chlorobenzene, also known as 2-chlorobenzyl azide or o-chlorobenzyl azide, is an organic compound with the chemical formula C7H6ClN3. It is a colorless liquid with a boiling point of 190-192 °C and a molecular weight of 167.6 g/mol [PubChem, National Institutes of Health, ]. While its specific applications are limited, it holds potential for exploration in various scientific research fields:
Organic Synthesis
- Click Chemistry: 1-(Azidomethyl)-2-chlorobenzene can act as an azide-containing building block in click chemistry reactions. Click chemistry is a powerful tool for the rapid and efficient synthesis of complex molecules due to its high yields, ease of use, and functional group tolerance [Organic Syntheses, ]. The azide group allows for efficient coupling with various alkyne-functionalized molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming valuable triazoles [Chemical Society Reviews, ].
Material Science
- Polymer Chemistry: The presence of both azide and chloride functionalities in 1-(Azidomethyl)-2-chlorobenzene makes it a potentially interesting candidate for the synthesis of functional polymers. The azide group can be utilized for further conjugation with other molecules, while the chloride group can participate in various polymerization reactions, potentially leading to polymers with unique properties [Polymer Chemistry, ].
Bioconjugation
- Biomolecule Labeling: The azide group in 1-(Azidomethyl)-2-chlorobenzene can be used for the selective labeling of biomolecules, such as proteins and nucleic acids. This labeling can be achieved through Staudinger ligation or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, allowing researchers to study biomolecular interactions, track their localization within cells, and develop novel diagnostic tools [Angewandte Chemie International Edition, ].
1-(Azidomethyl)-2-chlorobenzene is an organic compound characterized by the presence of an azidomethyl group attached to a chlorobenzene ring. Its molecular formula is CHClN, and it has a CAS number of 63777-70-8. This compound belongs to the azobenzene family, which includes aromatic compounds with significant applications in organic synthesis and material science .
As mentioned earlier, there is no specific information on the mechanism of action of 1-(Azidomethyl)-2-chlorobenzene in biological systems.
Aromatic azides are known to be shock-sensitive and can decompose explosively. Limited information is available on the specific hazards of 1-(Azidomethyl)-2-chlorobenzene, but due to the presence of the azide group, it is recommended to handle this compound with appropriate caution. This includes:
- Wearing personal protective equipment (PPE) such as gloves, goggles, and a lab coat when handling the compound.
- Working in a well-ventilated fume hood.
- Following safe handling practices for organic chemicals.
- Nucleophilic Substitution Reactions: The azido group can engage in nucleophilic substitutions, forming new carbon-nitrogen bonds.
- Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride or through catalytic hydrogenation.
- Cycloaddition Reactions: It can undergo cycloaddition reactions, particularly in the presence of copper(I) catalysts, which facilitate the Huisgen cycloaddition .
While specific biological activities of 1-(Azidomethyl)-2-chlorobenzene have not been extensively documented, related compounds are being explored for their potential in drug discovery. The azido group is particularly useful in bioconjugation techniques, allowing for selective targeting and labeling of biomolecules. This suggests that 1-(Azidomethyl)-2-chlorobenzene may have applications in medicinal chemistry and biological research .
The synthesis of 1-(Azidomethyl)-2-chlorobenzene typically involves a nucleophilic substitution reaction. A common method includes:
- Starting Materials: 2-chlorobenzyl chloride and sodium azide.
- Solvent: Polar aprotic solvents like dimethylformamide or dimethyl sulfoxide are used.
- Reaction Conditions: The reaction is generally conducted at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production
For industrial applications, laboratory synthesis methods can be scaled up. This involves optimizing reaction conditions, ensuring safety protocols for handling azides, and implementing purification techniques to achieve high yield and purity.
1-(Azidomethyl)-2-chlorobenzene has several notable applications:
- Organic Synthesis: It serves as a building block for synthesizing various organic compounds, particularly triazoles through cycloaddition reactions.
- Bioconjugation Techniques: The azido group allows for selective labeling of biomolecules.
- Material Science: It is utilized in producing materials with specific properties, such as polymers and coatings due to its reactive nature .
Research on the interactions of 1-(Azidomethyl)-2-chlorobenzene with other chemical entities is limited but suggests potential reactivity with various nucleophiles and electrophiles due to the presence of the azido group. This reactivity can be exploited in organic synthesis and material development.
Several compounds share structural similarities with 1-(Azidomethyl)-2-chlorobenzene. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-(Azidomethyl)-4-chlorobenzene | Similar azidomethyl group but with a para chlorine atom | Different electronic effects due to chlorine position |
| Benzyl Azide | Contains an azido group attached to a benzyl carbon | More reactive due to lack of aromatic stabilization |
| 1-(Azidomethyl)-2-fluorobenzene | Contains a fluorine atom instead of chlorine | Fluorine's electronegativity affects reactivity |
| 1-Azido-2-methylbenzene | Methyl group instead of chlorinated substituent | Alters steric hindrance and electronic properties |
These compounds highlight the uniqueness of 1-(Azidomethyl)-2-chlorobenzene, particularly its specific reactivity patterns and potential applications in organic synthesis and material science .
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant






